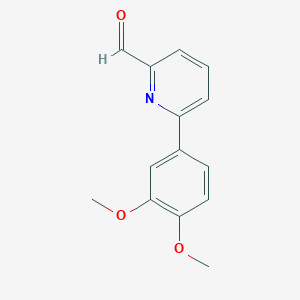
6-(3,4-Dimethoxyphenyl)picolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,4-Dimethoxyphenyl)pyridine-2-carboxaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 3,4-dimethoxyphenyl group and a carboxaldehyde group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)pyridine-2-carboxaldehyde typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable pyridine derivative. One common method involves the use of a Suzuki-Miyaura coupling reaction, where 3,4-dimethoxyphenylboronic acid is coupled with 2-bromopyridine-6-carboxaldehyde in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide under an inert atmosphere.
Industrial Production Methods
Industrial production of 6-(3,4-Dimethoxyphenyl)pyridine-2-carboxaldehyde may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and maximize efficiency.
化学反応の分析
Types of Reactions
6-(3,4-Dimethoxyphenyl)pyridine-2-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 6-(3,4-Dimethoxyphenyl)pyridine-2-carboxylic acid.
Reduction: 6-(3,4-Dimethoxyphenyl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(3,4-Dimethoxyphenyl)pyridine-2-carboxaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for functional materials.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways involving pyridine derivatives.
作用機序
The mechanism of action of 6-(3,4-Dimethoxyphenyl)pyridine-2-carboxaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The methoxy groups and the pyridine ring play crucial roles in its binding affinity and specificity. The compound may also interact with cellular receptors or ion channels, modulating their activity and influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
6-(3,4-Dimethoxyphenyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-(3,4-Dimethoxyphenyl)pyridine-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
3,4-Dimethoxybenzaldehyde: Lacks the pyridine ring but contains the 3,4-dimethoxyphenyl group and an aldehyde group.
Uniqueness
6-(3,4-Dimethoxyphenyl)pyridine-2-carboxaldehyde is unique due to the combination of the pyridine ring and the 3,4-dimethoxyphenyl group, which imparts specific chemical and biological properties. The presence of the aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
6-(3,4-dimethoxyphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C14H13NO3/c1-17-13-7-6-10(8-14(13)18-2)12-5-3-4-11(9-16)15-12/h3-9H,1-2H3 |
InChIキー |
PCAYNHBBBHFDRB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CC=CC(=N2)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


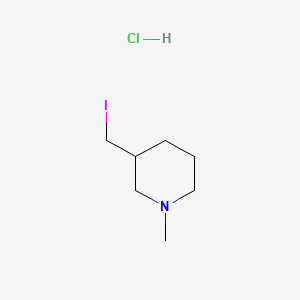
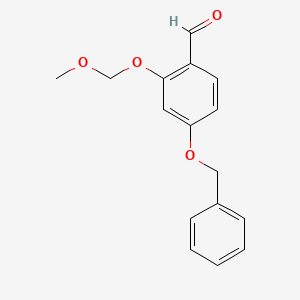
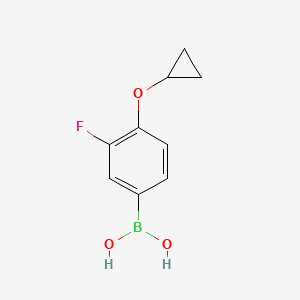
![2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13913702.png)
![(3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoicacid](/img/structure/B13913706.png)

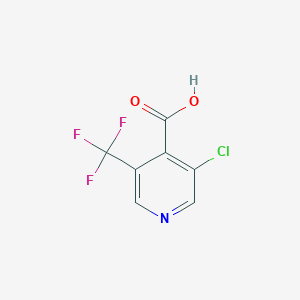
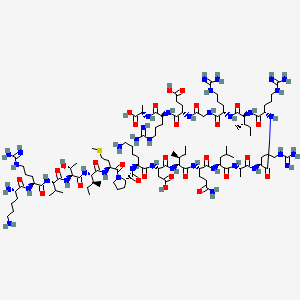
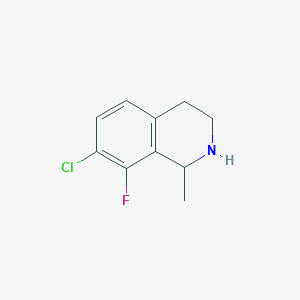
![Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13913745.png)
![(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine](/img/structure/B13913755.png)
![1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13913759.png)
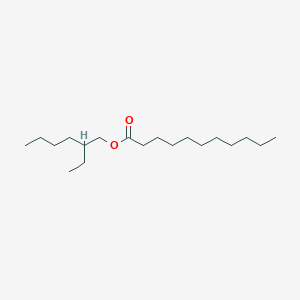
![5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13913767.png)
